

biological activity comparison of substituted pyrrolo[3,2-b]pyridines

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Compound of Interest

Compound Name: 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B3026738

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Part 1: Anticancer and Antiproliferative Activities

The pyrrolopyridine scaffold is a cornerstone in the development of novel anticancer agents, primarily due to its versatility in targeting key oncogenic pathways. The biological activity is profoundly influenced by the nature and position of substituents on the bicyclic core.

Mechanism of Action: Kinase Inhibition

A predominant mechanism through which pyrrolopyridine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that play a critical role in cell signaling, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.

Structure-Activity Relationship Insights:

Studies have shown that attaching diarylurea or amide moieties to the pyrrolo[3,2-b]pyridine scaffold can yield potent antiproliferative agents. For instance, a series of diarylureas and amides were synthesized and tested against the A375 human melanoma cell line. The investigation revealed that compounds with 5-benzamide substituted 4'-amide moieties exhibited the most potent activity, in some cases exceeding that of the multi-kinase inhibitor Sorafenib.

While much research has focused on the broader pyrrolopyridine family, specific isomers show preferential activity against certain kinases. For example, derivatives of the related pyrrolo[3,2-c]pyridine scaffold have been identified as potent and selective inhibitors of FMS kinase (CSF-1R), a key player in cancer and inflammatory diseases. Similarly, pyrrolo[2,3-d]pyrimidine derivatives have been developed as multi-kinase inhibitors, targeting EGFR, HER2, and VEGFR-2. These findings underscore the importance of the nitrogen atom's position within the pyridine ring for achieving target selectivity.

Comparative Data: Kinase Inhibitory Activity

Compound ID	Scaffold	Target Kinase	IC50 (nM)	Target Cancer Cell Line	IC50 (μM)	Reference
Compound 41	Pyrrolo[2,3-b]pyridine	GSK-3β	0.22	-	-	
Compound 46	Pyrrolo[2,3-b]pyridine	GSK-3β	0.26	-	-	
Compound 54	Pyrrolo[2,3-b]pyridine	GSK-3β	0.24	-	-	
Compound 1r	Pyrrolo[3,2-c]pyridine	FMS	30	Ovarian, Prostate, Breast	0.15 - 1.78	
Compound 1e	Pyrrolo[3,2-c]pyridine	FMS	60	-	-	
KIST101029	Pyrrolo[3,2-c]pyridine	FMS	96	-	-	
Compound 5k	Pyrrolo[2,3-d]pyrimidine	EGFR	79	HepG2, MCF-7, etc.	29 - 59	
Compound 5k	Pyrrolo[2,3-d]pyrimidine	Her2	40	HepG2, MCF-7, etc.	29 - 59	
Compound 5k	Pyrrolo[2,3-d]pyrimidine	VEGFR2	136	HepG2, MCF-7, etc.	29 - 59	

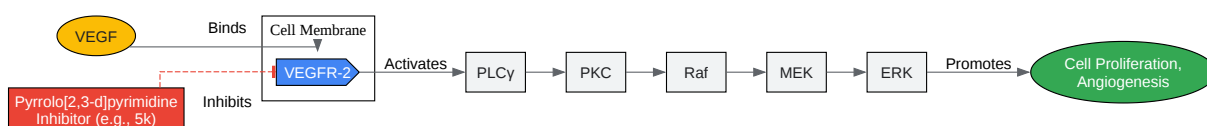
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FMS Kinase)

The following protocol provides a representative example of how the inhibitory activity of substituted pyrrolo[3,2-b]pyridines against a target kinase can be quantified. This is a self-validating system where the inclusion of a known inhibitor (positive control) and a vehicle control (negative control) ensures the reliability of the results.

- Reagent Preparation:
 - Prepare a stock solution of the test compound in 100% DMSO.
 - Dilute recombinant human FMS kinase enzyme in kinase buffer to the desired concentration.
 - Prepare a substrate solution (e.g., poly(E,Y) 4:1) and an ATP solution in kinase buffer.
- Assay Procedure (96-well plate format):
 - Add 2 μ L of the test compound solution at various concentrations to the wells. Include wells for a positive control (e.g., KIST101029) and a negative control (DMSO vehicle).
 - Add 20 μ L of the FMS kinase solution to each well and incubate for 10 minutes at room temperature.
 - Initiate the kinase reaction by adding 20 μ L of the ATP/substrate mixture.
 - Incubate the plate for 30-60 minutes at 30°C.
- Detection:
 - Stop the reaction by adding an appropriate stop solution.
 - Quantify kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production.
 - Read the luminescence or fluorescence signal using a plate reader.
- Data Analysis:

- Calculate the percentage of inhibition for each compound concentration relative to the controls.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization



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Caption: VEGFR-2 signaling pathway and point of inhibition.

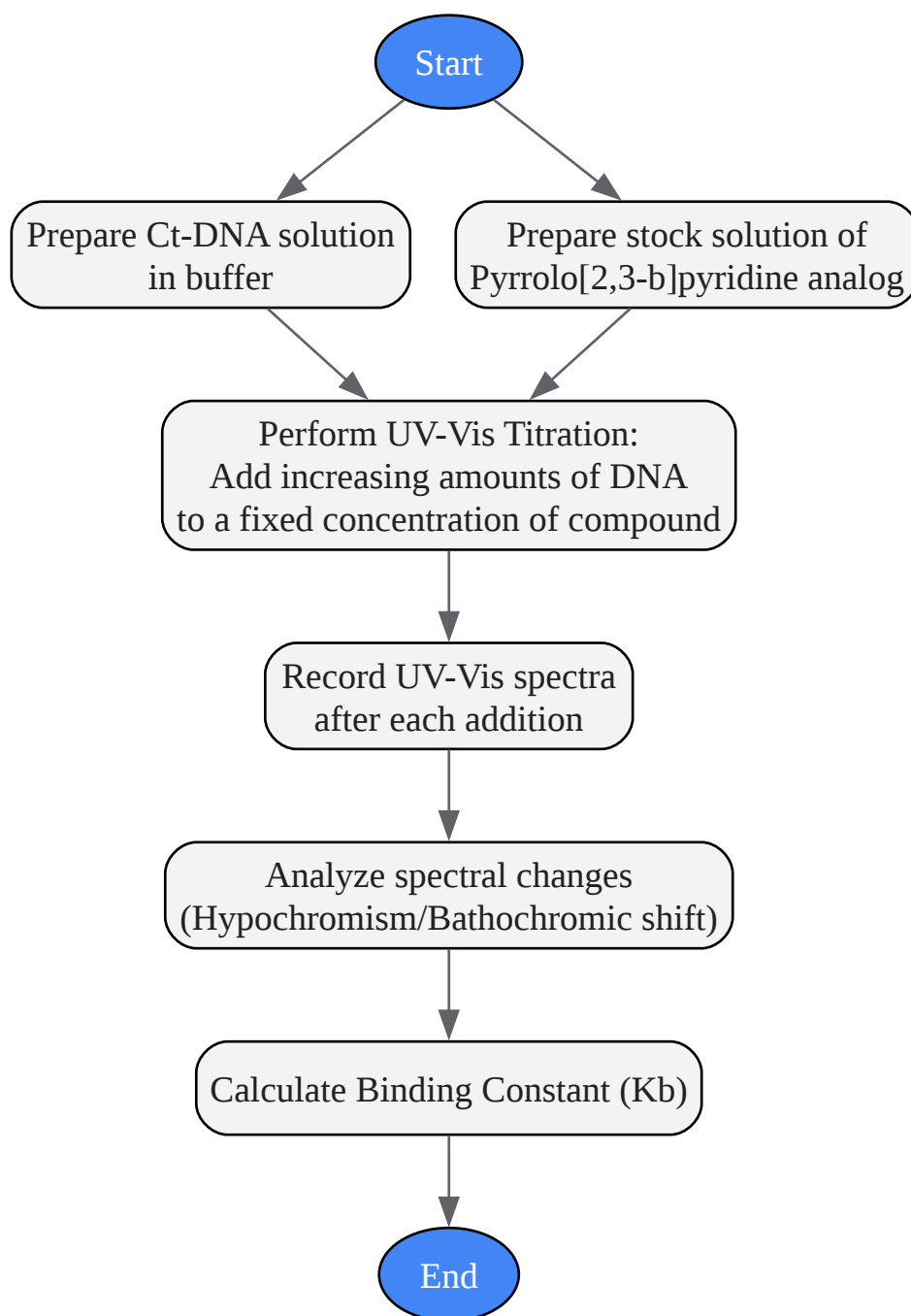
Mechanism of Action: DNA Intercalation

Certain substituted pyrrolo[2,3-b]pyridine analogues have demonstrated the ability to intercalate into DNA. This mechanism involves the insertion of the planar aromatic scaffold between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells.

Structure-Activity Relationship Insights:

A study involving thirty-two novel pyrrolo[2,3-b]pyridine analogues revealed that compounds featuring a 1,2,3-triazole linker exhibited significant cytotoxic activity against lung (A549), cervical (HeLa), and breast (MDA-MB-231) cancer cell lines, with IC50 values in the low micromolar to nanomolar range. Spectroscopic analysis confirmed that one of the most active compounds could efficiently intercalate into calf thymus DNA (Ct-DNA), suggesting this as a likely mechanism for its antiproliferative effects.

Experimental Workflow: DNA Intercalation Study



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